1H-Isoindole-1,3(2H)-dione, 2-(4-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)butyl)-, dimethanesulfonate
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(4-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)butyl)-, dimethanesulfonate is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. One common method includes the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics.
Industrial Production Methods
Industrial production of this compound may involve high-throughput docking of a compound collection in the ATP-binding site of human enzymes, followed by selective activation and coupling reactions . The process is optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the production of fluorescent dyes and imaging agents.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets, such as protein kinase CK2. These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of the enzyme and preventing its activity . This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also potent inhibitors of protein kinase CK2 and have similar structural properties.
1H-Isoindole derivatives: These compounds share the isoindole core structure and exhibit similar chemical reactivity and applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(4-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)butyl)-, dimethanesulfonate is unique due to its specific substitution pattern and the presence of the dimethanesulfonate group
Properties
CAS No. |
116738-09-1 |
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Molecular Formula |
C33H43N3O9S2 |
Molecular Weight |
689.8 g/mol |
IUPAC Name |
2-[4-[4-(2-benzhydryloxyethyl)piperazin-1-yl]butyl]isoindole-1,3-dione;methanesulfonic acid |
InChI |
InChI=1S/C31H35N3O3.2CH4O3S/c35-30-27-15-7-8-16-28(27)31(36)34(30)18-10-9-17-32-19-21-33(22-20-32)23-24-37-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26;2*1-5(2,3)4/h1-8,11-16,29H,9-10,17-24H2;2*1H3,(H,2,3,4) |
InChI Key |
UZXQADWXZLMWIG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3C2=O)CCOC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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